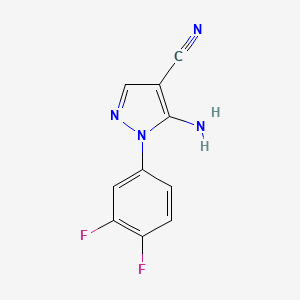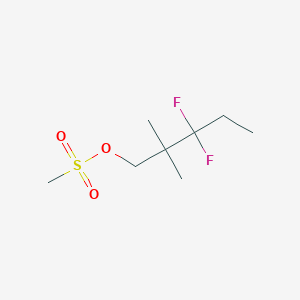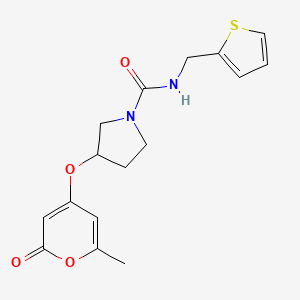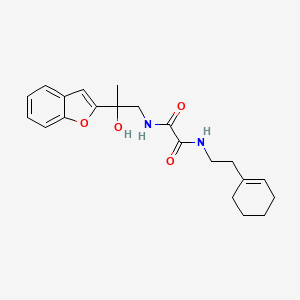
5-氨基-1-(3,4-二氟苯基)-1H-吡唑-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound belongs to the pyrazole family, which is known for its diverse biological activities and utility in medicinal chemistry.
科学研究应用
5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
作用机制
Target of Action
The primary target of 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is 2,2-dialkylglycine decarboxylase , a common bacterial target . This enzyme plays a crucial role in the metabolism of bacteria, making it an attractive target for antimicrobial agents.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By disrupting the function of a key enzyme, the compound prevents bacteria from carrying out essential metabolic processes. This leads to the death of the bacteria, providing an effective treatment for bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the tandem Knoevenagel-cyclocondensation reaction. This reaction involves the condensation of aromatic aldehydes, malonitrile, and phenylhydrazine in a solvent mixture of water and ethanol at room temperature . This one-pot, three-component synthesis is efficient and yields the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as using catalyst-free reactions and environmentally benign solvents, are often applied to scale up the synthesis for industrial purposes .
化学反应分析
Types of Reactions
5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
相似化合物的比较
Similar Compounds
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: This compound shares a similar core structure but has different substituents on the phenyl ring.
5-Amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Another closely related compound with variations in the substitution pattern.
Uniqueness
5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the 3,4-difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
5-amino-1-(3,4-difluorophenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSHPRMFJVWQQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2369227.png)
![4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2369229.png)

![N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2369231.png)
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2369233.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369236.png)
![4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B2369237.png)

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)butanamide](/img/structure/B2369242.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369243.png)



![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2369250.png)
